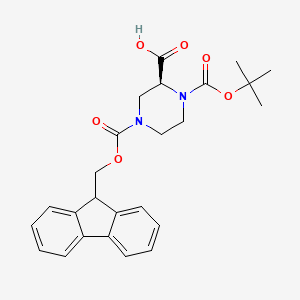

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

Übersicht

Beschreibung

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a complex organic compound used extensively in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorenylmethyloxycarbonyl (Fmoc) group, making it a versatile intermediate in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid typically involves multiple steps:

Protection of the Piperazine Ring: The piperazine ring is first protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors for the protection and carboxylation steps.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Reduction: Reduction reactions can be performed to remove the Boc or Fmoc protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alkyl halides.

Major Products:

Deprotected Piperazine: Removal of Boc or Fmoc groups yields the free piperazine derivative.

Substituted Derivatives: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is widely used in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of peptide-based drugs and as a building block for peptide synthesis.

Medicine: In the design and synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: As a precursor in the manufacture of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the piperazine ring during chemical reactions, preventing unwanted side reactions. The compound’s molecular targets and pathways are mainly involved in the stabilization and protection of intermediate compounds during synthesis.

Vergleich Mit ähnlichen Verbindungen

(S)-1-N-Boc-piperazine-2-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.

(S)-1-N-Fmoc-piperazine-2-carboxylic acid: Lacks the Boc group, offering different protection properties.

(S)-1-N-Boc-4-N-Cbz-piperazine-2-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) group instead of Fmoc, providing alternative protection strategies.

Uniqueness: (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is unique due to the dual protection offered by both Boc and Fmoc groups, making it highly valuable in complex peptide synthesis where selective deprotection is required.

Biologische Aktivität

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthetic routes, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Boc Group : A tert-butoxycarbonyl protecting group that enhances stability.

- Fmoc Group : A fluorenylmethyloxycarbonyl protecting group that allows for selective reactions during synthesis.

- Carboxylic Acid Moiety : Provides acidic properties and reactivity.

The molecular formula is , with a molecular weight of 448.50 g/mol .

Synthesis

The synthesis typically involves several steps:

- Protection of Piperazine : The piperazine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Introduction of Fmoc Group : The Boc-protected piperazine is then reacted with Fmoc chloride under basic conditions to introduce the Fmoc group.

- Formation of Carboxylic Acid : The final product is obtained through carboxylation, often involving carbon dioxide or other carboxylating agents.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring structure allows for modulation of neurotransmitter receptors, which is critical in developing treatments for neurological disorders .

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Antitumor Activity : Studies have shown that derivatives of piperazine can inhibit specific proteins involved in cancer progression, such as MCL-1, a member of the BCL-2 family implicated in tumor survival .

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor for various enzymes, which can lead to therapeutic effects in conditions like cancer and metabolic disorders .

- Neuropharmacology : Its structural similarity to biologically active compounds makes it a candidate for drug development targeting neurological and psychiatric disorders .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNNCSUTNWKFC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427825 | |

| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034574-30-5 | |

| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.